![molecular formula C24H26N2O8S2 B14707461 [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) CAS No. 15314-32-6](/img/structure/B14707461.png)
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H22N2O6S2. It is characterized by the presence of a nitrophenyl group, an imino group, and two methylbenzenesulfonate groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Aplicaciones Científicas De Investigación
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Mecanismo De Acción
The mechanism of action of [(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imino group can form hydrogen bonds with target molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with polar environments .
Comparación Con Compuestos Similares
Similar Compounds
[(3-Nitrophenyl)imino]diethane-2,1-diyl dibenzoate: Similar structure but with benzoate groups instead of methylbenzenesulfonate groups.
[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate: Similar structure but with methanesulfonate groups instead of methylbenzenesulfonate groups.
Uniqueness
[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of the methylbenzenesulfonate groups, which provide distinct chemical properties such as enhanced solubility and reactivity compared to its analogs .
Propiedades
Número CAS |
15314-32-6 |
|---|---|
Fórmula molecular |
C24H26N2O8S2 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]-3-nitroanilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26N2O8S2/c1-19-6-10-23(11-7-19)35(29,30)33-16-14-25(21-4-3-5-22(18-21)26(27)28)15-17-34-36(31,32)24-12-8-20(2)9-13-24/h3-13,18H,14-17H2,1-2H3 |
Clave InChI |
YVGXJOAFNCPNTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


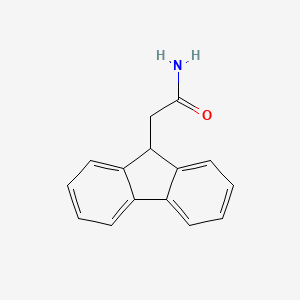

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
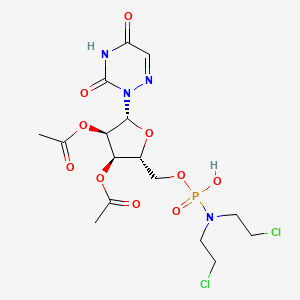
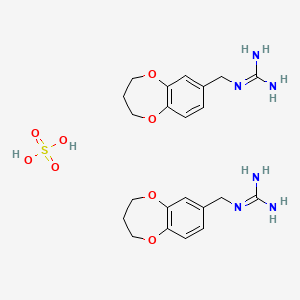
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)

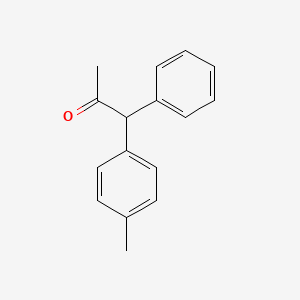
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)

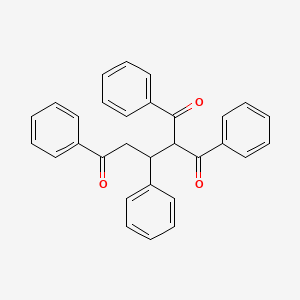

![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)

